2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrFNO/c1-6(8)3-9(4-6)5(10)2-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYIWYLSVOWJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone typically involves the reaction of 3-fluoro-3-methylazetidine with bromoacetyl bromide under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted products.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is significant in the development of new pharmaceuticals. Its structure, featuring a bromine atom and a fluorinated azetidine ring, suggests potential as a bioactive molecule. Research indicates that compounds with similar frameworks can exhibit antimicrobial and anticancer properties. For instance, modifications to the azetidine ring have been linked to enhanced activity against specific cancer cell lines .
Case Study: Anticancer Activity
A study investigated the anticancer properties of azetidine derivatives, revealing that introducing halogen atoms like bromine can enhance cytotoxicity against various cancer types. The presence of the fluorine atom may also contribute to increased lipophilicity, improving cellular uptake . Such findings highlight the potential for this compound in targeted cancer therapies.
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it valuable for synthesizing more complex molecules .
Example of Synthetic Application
In synthetic pathways, this compound can be used to generate other functionalized azetidines or as a precursor for creating fluorinated compounds. For example, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are crucial in constructing intricate molecular architectures .
Materials Science
Fluorinated Polymers
The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties such as thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants .
Case Study: Coating Applications
Research has shown that adding fluorinated monomers to polymer formulations improves water repellency and durability under harsh environmental conditions. This application is particularly relevant in industries requiring protective coatings for electronic devices and outdoor equipment .
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | Enhanced bioactivity against cancer cells |
| Synthetic Organic Chemistry | Building block for complex organic synthesis | Versatile reactivity for diverse transformations |
| Materials Science | Incorporation into polymers | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic attack by biological molecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-chloro-3-methyl-azetidin-1-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-Bromo-1-(3-fluoro-3-ethyl-azetidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone is unique due to the presence of both fluorine and bromine atoms, which can significantly influence its reactivity and biological activity . The combination of these halogens with the azetidine ring makes it a valuable compound for various applications in research and industry .
Biological Activity
2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone, with the CAS number 1466514-89-5, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromine atom and a fluorinated azetidine moiety, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₉BrFNO
- Molecular Weight : 210.05 g/mol
- IUPAC Name : 2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethan-1-one
- Purity : 97% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various bacterial strains has been documented through minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 - 125 | |
| Escherichia coli | 28 - 168 | |
| Pseudomonas aeruginosa | ≤5 | |
| Cryptococcus neoformans | 0.50 |
The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the azetidine ring may play a crucial role in disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. The presence of halogen substituents (bromine and fluorine) could enhance lipophilicity and facilitate membrane penetration, thereby increasing antimicrobial efficacy .
Study on Antimicrobial Efficacy
A notable study conducted by researchers aimed to evaluate the in vitro antimicrobial activity of various derivatives of azetidine compounds, including 2-bromo-1-(3-fluoro-3-methylazetidin-1-yl)ethanone. The results demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin, particularly against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
Structure-Aactivity Relationship (SAR)
The structural modifications around the azetidine nucleus were analyzed to understand their influence on biological activity. The introduction of electron-withdrawing groups such as bromine and fluorine was found to significantly enhance the compound's potency against various pathogens. This SAR analysis provides insights into designing more effective derivatives for therapeutic applications .
Q & A
Basic: What is the recommended synthetic route for 2-Bromo-1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone?
Methodological Answer:
The compound can be synthesized via α-bromination of the precursor 1-(3-fluoro-3-methyl-azetidin-1-yl)ethanone using bromine (Br₂) in chloroform (CHCl₃). A typical protocol involves:
Dissolving the precursor in CHCl₃ under inert conditions.
Dropwise addition of Br₂ in CHCl₃ to avoid excessive exothermicity.
Quenching with NaHCO₃ and sodium thiosulfate to remove excess bromine.
Isolation via vacuum concentration and recrystallization (e.g., diethyl ether).
This method, adapted from bromoethanone syntheses (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone), yields ~85% purity after optimization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm the azetidine ring substitution pattern and bromoethanone moiety. The 3-fluoro-3-methyl group will show distinct splitting in ¹H NMR and coupling constants in ¹⁹F NMR.
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- Mass Spectrometry (HRMS) : For molecular ion validation (expected m/z: ~223.0 [M+H]⁺).
- X-ray Crystallography : To resolve steric effects of the azetidine substituents, using programs like WinGX .
Refer to analogous bromoethanones (e.g., 2-bromo-1-(2,6-dichlorophenyl)ethanone) for spectral benchmarks .
Basic: How should researchers handle stability and storage of this compound?
Methodological Answer:
- Stability : The compound is sensitive to moisture and light due to the reactive α-bromoketone group. Thermal decomposition studies (TGA/DSC) are recommended to assess stability under varying conditions .
- Storage : Store at -20°C under inert gas (N₂/Ar) in amber vials. Use desiccants (silica gel) to prevent hydrolysis. Stability should be monitored via periodic HPLC analysis .
Advanced: How do the 3-fluoro-3-methyl substituents on the azetidine ring influence reactivity?
Methodological Answer:
- Steric Effects : The 3-methyl group increases steric hindrance, potentially slowing nucleophilic substitution at the α-carbon.
- Electronic Effects : The electron-withdrawing fluorine atom polarizes the azetidine ring, enhancing electrophilicity of the carbonyl carbon.
Comparative studies with non-fluorinated analogs (e.g., 2-bromo-1-(3-methylazetidin-1-yl)ethanone) using DFT calculations (e.g., Gaussian 09) can quantify these effects .
Advanced: What computational approaches are suitable for studying its reaction mechanisms?
Methodological Answer:
- DFT Calculations : Optimize transition states for bromine displacement reactions (e.g., SN₂ mechanisms) using B3LYP/6-31G(d) basis sets.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways.
- Docking Studies : If bioactive, model interactions with biological targets (e.g., enzymes) using AutoDock Vina.
Leverage NIST Chemistry WebBook data for thermodynamic parameters .
Advanced: What are the methodological challenges in scaling up its synthesis?
Methodological Answer:
- Exothermicity Control : Bromine addition requires precise temperature control (-10°C to 0°C) to avoid side reactions (e.g., di-bromination).
- Purification : Recrystallization may yield low recovery due to the compound’s solubility profile. Alternative methods (e.g., column chromatography with EtOAc/hexane) should be tested.
- Byproduct Analysis : Use LC-MS to detect impurities like hydrolyzed derivatives (e.g., 1-(3-fluoro-3-methyl-azetidin-1-yl)acetic acid) .
Advanced: How can researchers explore its pharmacological potential?
Methodological Answer:
- In Vitro Screening : Test against kinase targets (e.g., PI3K) due to azetidine’s prevalence in kinase inhibitors. Use fluorescence-based assays (e.g., ADP-Glo™).
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying azetidine substituents) and compare IC₅₀ values.
- Toxicity Profiling : Assess cytotoxicity in HEK-293 cells via MTT assays. Reference structurally related compounds (e.g., RRx-001, a bromoazetidine dinitro derivative) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
